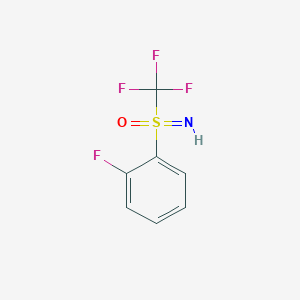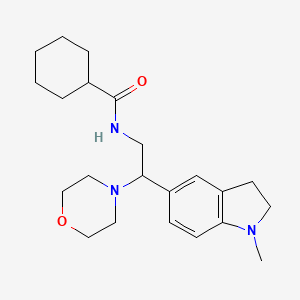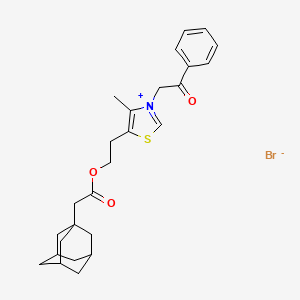
5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a fascinating compound known for its distinct structure and multifaceted applications in various fields, including chemistry, biology, medicine, and industry. Its unique adamantyl group, thiazolium core, and bromide ion are critical to its functionality and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide typically involves the acylation of 2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethylamine with 4-methyl-3-(2-oxo-2-phenylethyl)thiazolium bromide under controlled conditions. Key reagents and solvents such as acetic anhydride, ethyl acetate, and bromine can be employed in various steps to ensure the desired product. Industrial Production Methods: Industrial production of this compound leverages large-scale reactors and precise temperature controls to maintain optimal reaction conditions. Advances in continuous flow chemistry enable the efficient synthesis of this compound with higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile in undergoing a variety of reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions can be carried out using reagents like hydrogen peroxide or potassium permanganate, whereas reduction reactions may employ sodium borohydride or lithium aluminium hydride. Substitution reactions often involve halide reagents. Major Products Formed: Depending on the reaction, products can vary significantly. Oxidation may yield ketone or aldehyde derivatives, reduction can produce alcohols or amines, and substitutions often result in new thiazolium derivatives.
Scientific Research Applications
In chemistry, this compound is utilized as a catalyst in certain organic reactions due to its unique structure. In biology and medicine, it has potential applications as an antiviral and anticancer agent, exploiting its ability to interact with biological targets at a molecular level. In industrial contexts, it is employed in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the adamantyl group with specific molecular targets, leading to altered cellular pathways. The thiazolium core can facilitate the formation of reactive intermediates, enhancing the compound's reactivity and potency.
Comparison with Similar Compounds
Compared to other adamantane-based compounds, 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide stands out due to its unique combination of functional groups. Similar compounds include 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methylthiazolium bromide and 5-(2-oxo-2-phenylethyl)-4-methyl-3-thiazolium bromide, which possess only subsets of this compound's functional elements, resulting in different reactivity and applications.
That’s a quick dive into the world of this compound. Anything you'd like to zoom in on?
Properties
IUPAC Name |
2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 2-(1-adamantyl)acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NO3S.BrH/c1-18-24(31-17-27(18)16-23(28)22-5-3-2-4-6-22)7-8-30-25(29)15-26-12-19-9-20(13-26)11-21(10-19)14-26;/h2-6,17,19-21H,7-16H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRADJUOZTUQC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
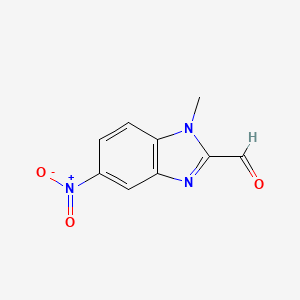
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)
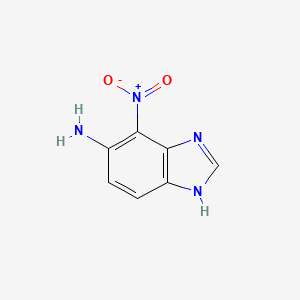
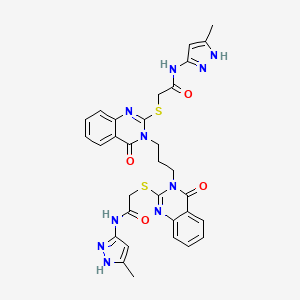
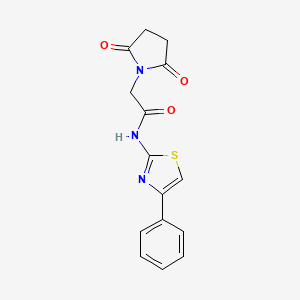
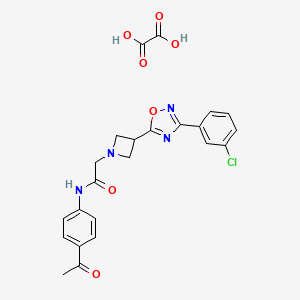
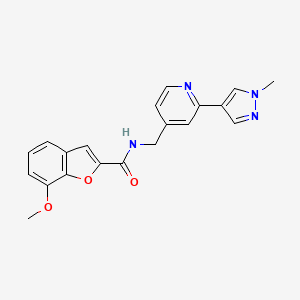
![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)
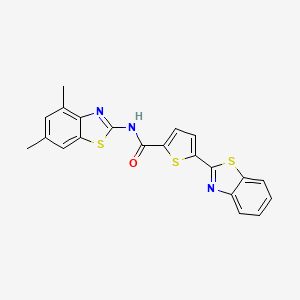
![(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide](/img/structure/B2940070.png)
